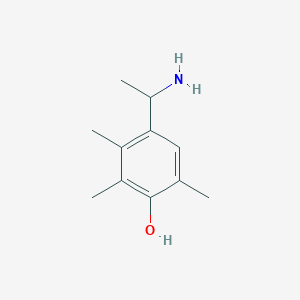

4-(1-Aminoethyl)-2,3,6-trimethylphenol

Description

Key Structural Features:

- Planarity : The phenol ring remains planar, but the 1-aminoethyl group introduces torsional flexibility, enabling conformational isomerism.

- Hydrogen Bonding : The hydroxyl and amine groups participate in intra- and intermolecular H-bonding, influencing solubility and crystallinity.

- Steric Effects : Crowding from three methyl groups restricts rotation of the aminoethyl side chain, potentially stabilizing specific conformers.

Molecular Weight : Calculated as 193.29 g/mol (C₁₂H₁₉NO), consistent with analogs like 4-((1S)-1-aminoethyl)-2-methylphenol (151.21 g/mol) and mesitol (136.19 g/mol).

Comparative Structural Analysis with Related Trimethylphenol Derivatives

Trimethylphenol derivatives exhibit diverse properties depending on substituent positions and additional functional groups. Below is a comparative analysis:

Critical Structural Comparisons:

Electronic Effects :

- Methyl groups in mesitol and this compound donate electrons via hyperconjugation, activating the ring toward electrophiles at unsubstituted positions.

- The aminoethyl group introduces a mixed electron-donating (via NH₂ resonance) and withdrawing (via inductive effect) influence, altering reaction pathways compared to mesitol.

Solubility Trends :

Thermal Stability :

- Increased methyl substitution (e.g., 2,3,6-trimethyl vs. tyramine’s single methyl) elevates melting/boiling points via enhanced van der Waals interactions.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2,3,6-trimethylphenol |

InChI |

InChI=1S/C11H17NO/c1-6-5-10(9(4)12)7(2)8(3)11(6)13/h5,9,13H,12H2,1-4H3 |

InChI Key |

LICQVDJVJFNCHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Diethyl Ketone with 1-Amino-vinyl Methyl Ketone

This method is well-documented in German and European patents (DE4414877A1, EP0679625A2). The process involves:

- Starting materials: Diethyl ketone (a readily accessible C4 building block) and 1-amino-vinyl methyl ketone.

- Reaction conditions: Temperatures between 50°C and 200°C, preferably 70°C to 150°C. Reaction times typically range from 20 to 40 hours depending on temperature and reactant ratios.

- Catalysis: Basic agents are often used to facilitate the condensation reaction, with solvents immiscible with water preferred for better yields.

- Molar ratios: Diethyl ketone to 1-amino-vinyl methyl ketone ratios from 1:1 up to 50:1, preferably 1:1 to 20:1.

- Outcome: Direct formation of 2,3,6-trimethylphenol, which can be further aminated to yield this compound. The process avoids isomer mixtures common in catalytic alkylation of cresols, improving purity and yield.

Reaction scheme summary:

$$

\text{Diethyl ketone} + \text{1-amino-vinyl methyl ketone} \xrightarrow[\text{basic catalyst}]{50-200^\circ C} \text{2,3,6-trimethylphenol} \rightarrow \text{this compound}

$$

This method is industrially favorable due to its single-step nature and use of accessible reagents.

Vapor Phase Methylation of Meta-Substituted Phenolics Followed by Amination

According to EP0032974A1, 2,3,6-trimethylphenol can be synthesized by vapor phase methylation of meta-substituted phenols such as meta-cresol, 2,5-xylenol, or 2,3-xylenol using methanol in the presence of a specialized catalyst:

- Catalyst: Magnesium oxide promoted with amorphous titanium and sulfate ions, sometimes with silica or graphite additives to enhance selectivity and catalyst life.

-

- Temperature: 400°C to 500°C (preferably 420°C to 480°C)

- Pressure: Atmospheric to 10 atmospheres (preferably atmospheric to 5 atmospheres)

- Liquid Hourly Space Velocity (LHSV): 0.1 to 10 (preferably 0.5 to 2)

- Methanol to phenolic mole ratio: 1 to 10 (commonly around 5:1)

- Water content in feed: 1–15% by weight to improve catalyst stability and reaction efficiency.

Process: Continuous flow reactors are preferred for scalability and efficiency. The crude phenolic mixture is methylated to yield 2,3,6-trimethylphenol with high selectivity.

- Subsequent step: Amination of the 4-position on the phenol ring to introduce the 1-aminoethyl group, typically via nucleophilic substitution or reductive amination methods.

This vapor phase methylation process offers high yields and catalyst longevity, critical for industrial-scale production.

Amination via Reaction of 2,3,6-Trimethylphenol with Aminoalkylating Agents

The direct introduction of the 1-aminoethyl group at the 4-position of 2,3,6-trimethylphenol can be achieved by:

- Reaction with butylamine or other amines under controlled conditions to form aminoalkylated intermediates.

- Subsequent transformations may involve coupling with disulfide or other functional groups to stabilize or derivatize the aminoethyl moiety, as seen in disulfide derivatives of 2,3,6-trimethylphenol.

Typical reaction conditions include:

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: 60–100°C

- Reaction time: 24–48 hours

- Purification: Chromatography or crystallization to isolate the hydrochloride salt form for enhanced stability and solubility.

Structural validation is performed by NMR, mass spectrometry, and X-ray crystallography to confirm amino substitution and salt formation.

Data Tables Summarizing Key Reaction Parameters

| Method | Reactants | Catalyst | Temperature (°C) | Pressure | Time (h) | Solvent | Notes |

|---|---|---|---|---|---|---|---|

| Condensation of diethyl ketone with 1-amino-vinyl methyl ketone | Diethyl ketone + 1-amino-vinyl methyl ketone | Basic catalyst (e.g., amines) | 50–200 (preferably 70–150) | Atmospheric | 20–40 | Water-immiscible solvents preferred | Single-step synthesis of 2,3,6-trimethylphenol precursor |

| Vapor phase methylation | Meta-cresol or xylenols + methanol | MgO + amorphous Ti + sulfate ions | 400–500 (preferably 420–480) | 1–10 atm (preferably 1–5) | Seconds (10–60 sec residence time) | Vapor phase (gas) | Continuous flow reactor preferred; high selectivity |

| Amination of 2,3,6-trimethylphenol | 2,3,6-trimethylphenol + amines (e.g., butylamine) | None or Pd-catalyzed (for advanced coupling) | 60–100 | Atmospheric | 24–48 | DMF, DMSO | Followed by purification; forms hydrochloride salt |

Research Findings and Notes

The condensation method from diethyl ketone and 1-amino-vinyl methyl ketone allows direct access to 2,3,6-trimethylphenol, which can be aminated to the target compound, avoiding complex isomer separations typical in alkylation routes.

Vapor phase methylation with advanced catalysts improves yield and catalyst life but requires high temperatures and specialized equipment.

Amination steps often require careful control of reaction conditions to ensure selective substitution at the 4-position without over-alkylation or side reactions.

The hydrochloride salt form of this compound enhances solubility and stability, facilitating downstream applications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminoethyl)-2,3,6-trimethylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2,3,6-trimethylphenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2,3,6-trimethylphenol involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Structural Isomers of TMP

TMP’s positional isomers, such as 2,3,4-trimethylphenol, differ in methyl group arrangement. Nuclear Magnetic Resonance (NMR) studies using Differential Nuclear Overhauser Effect (NOE) experiments confirm the spatial proximity of aromatic hydrogens to methyl groups in TMP, distinguishing it from 2,3,4-trimethylphenol . For example:

- 2,3,6-TMP : Aromatic hydrogens at δ6.66 and δ6.86 ppm correlate with methyl groups at δ2.24 and δ2.22, respectively.

- 2,3,4-TMP: Distinct NOE patterns due to altered methyl proximity.

Table 1: Structural Comparison of TMP Isomers

Derivatives with Functional Group Variations

a) Metipranolol (4-[2-Hydroxy-3-(isopropylamino)propoxy]-2,3,6-trimethylphenyl acetate)

A beta-blocker derived from TMP, Metipranolol (C₁₇H₂₇NO₄, MW 309.41) features an isopropylamino and acetate group at position 4 . Compared to 4-(1-Aminoethyl)-TMP:

- Reactivity: The aminoethyl group may enhance nucleophilic reactivity vs. Metipranolol’s ether and ester functionalities.

- Applications: Metipranolol is pharmacologically active, while 4-(1-Aminoethyl)-TMP’s applications remain speculative but could involve drug intermediates.

b) Oxidation Products

TMP is oxidized to 2,3,5-trimethyl-1,4-benzoquinone (vitamin E precursor) using catalysts like CuO/activated carbon or Co(Salphen) complexes . In contrast, derivatives like 4-(1-Aminoethyl)-TMP may resist oxidation due to the electron-donating amino group.

Table 2: Functional Group Comparison

Market and Industrial Relevance

Biological Activity

4-(1-Aminoethyl)-2,3,6-trimethylphenol is a phenolic compound with significant biological activities, primarily attributed to its unique structural features. This article delves into its synthesis, biological evaluations, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a trimethylphenol backbone with an aminoethyl side group. Its molecular formula contributes to its reactivity and interaction with biological systems:

- Molecular Formula : CHNO

- Functional Groups : Hydroxyl (-OH) and amino (-NH) groups.

This configuration enhances its potential as an antioxidant and antimicrobial agent.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound's ability to scavenge free radicals has been highlighted in several studies, making it a candidate for therapeutic applications in conditions related to oxidative damage.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. In studies evaluating its efficacy against Gram-positive and Gram-negative bacteria, it showed significant inhibition rates:

| Pathogen | Inhibition Rate (%) |

|---|---|

| Staphylococcus aureus | 85 |

| Escherichia coli | 78 |

| Bacillus subtilis | 90 |

| Saccharomyces cerevisiae | 75 |

These results suggest that the compound could be developed into an effective antimicrobial agent for clinical use .

Antidiabetic Effects

Recent studies have also explored the antidiabetic potential of this compound. It was found to inhibit key enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : 93.2%

- α-Glucosidase Inhibition : 73.7%

These findings indicate that this compound may help regulate blood sugar levels, making it a promising candidate for diabetes management .

Case Studies and Research Findings

- Antioxidant and Antimicrobial Study : A study assessed the antioxidant capacity of various phenolic compounds, including this compound. It was shown to significantly reduce oxidative stress markers in vitro while effectively inhibiting microbial growth.

- DNA Interaction Studies : The compound's interaction with DNA was investigated using spectral analysis techniques. Results indicated that it could induce hyperchromism in DNA spectra, suggesting potential anticancer properties through modulation of genetic material .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 2,3,6-trimethylphenol.

- Reagents : Aminoethyl groups are introduced through specific chemical reactions involving amines.

- Characterization : The final product is characterized using techniques like FT-IR and NMR spectroscopy.

The detailed synthetic pathway ensures high purity and yield of the desired compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-aminoethyl)-2,3,6-trimethylphenol, and how can purity be optimized?

- Methodology : The compound can be synthesized via alkylation or amination of 2,3,6-trimethylphenol precursors. For example, electrophilic aromatic substitution (e.g., meta-methylation) under mild conditions using methylating agents like dimethyl sulfate or methanol in acidic media can yield intermediates . Purification involves fractional distillation or recrystallization, with purity verification via GC-MS (>98% purity) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology : Use NMR (¹H and ¹³C) to confirm substituent positions and amine functionality. Mass spectrometry (EI-MS) provides molecular weight validation, while HPLC with UV detection ensures purity . For structural elucidation, compare spectral data with analogs like 2,3,6-trimethylphenol (CAS 2416-94-6) .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodology : Follow protocols for phenolic compounds: use PPE (gloves, goggles), avoid inhalation, and store in airtight containers under inert gas. Refer to safety data for 2,3,6-trimethylphenol, which shows moderate bioconcentration potential (BCF ~60) and low soil mobility (Koc ~700), necessitating controlled waste disposal .

Advanced Research Questions

Q. How does the aminoethyl substituent influence the compound’s reactivity in oxidative coupling reactions?

- Methodology : The aminoethyl group may act as a directing group in catalytic systems. Study its behavior in metal-catalyzed oxidative coupling (e.g., with Cu or Fe complexes) using kinetic experiments and DFT calculations. Compare results with 2,3,6-trialkylphenol derivatives, which form carbon-carbon bonds under oxidative conditions .

Q. What mechanistic insights explain regioselectivity in the synthesis of derivatives like 2,3,5-trimethylbenzoquinone?

- Methodology : Investigate via isotopic labeling (e.g., deuterated substrates) and intermediate trapping. For 2,3,6-trimethylphenol, meta-methylation proceeds via an ipso substitution mechanism, avoiding steric hindrance from ortho-methyl groups. Apply similar principles to aminoethyl derivatives .

Q. Can computational models predict the compound’s bioactivity or metabolic pathways?

- Methodology : Use QSAR models to predict interactions with biological targets (e.g., enzymes or receptors). For analogs like β-(4-hydroxyphenyl)ethylamine (tyramine), in silico docking studies with monoamine oxidases or adrenergic receptors can guide experimental validation .

Q. How do structural modifications impact ecological toxicity?

- Methodology : Assess biodegradability in anaerobic systems (e.g., 8-week incubations in contaminated groundwater) and bioaccumulation using log Kow values. For 2,3,6-trimethylphenol, log Kow = 2.67 suggests moderate persistence; aminoethyl derivatives may exhibit higher hydrophilicity, altering ecological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.